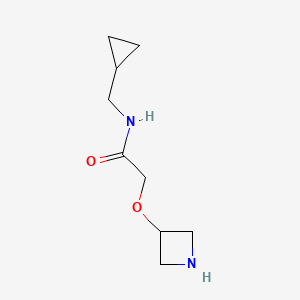
2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a cyclopropylmethyl group attached to an acetamide moiety. The unique structure of this compound makes it an interesting subject for chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Attachment of Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through alkylation reactions using cyclopropylmethyl halides.
Formation of Acetamide Moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic reactions, receptor signaling, or other biochemical processes.
相似化合物的比较
Similar Compounds
2-(azetidin-3-yloxy)acetamide: Lacks the cyclopropylmethyl group, which may affect its reactivity and biological activity.
N-(cyclopropylmethyl)acetamide: Lacks the azetidine ring, which may influence its chemical properties and applications.
2-(azetidin-3-yloxy)-N-methylacetamide: Contains a methyl group instead of a cyclopropylmethyl group, potentially altering its behavior in chemical reactions and biological systems.
Uniqueness
2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide is unique due to the presence of both the azetidine ring and the cyclopropylmethyl group. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C9H16N2O2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
2-(azetidin-3-yloxy)-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C9H16N2O2/c12-9(11-3-7-1-2-7)6-13-8-4-10-5-8/h7-8,10H,1-6H2,(H,11,12) |
InChI 键 |
UZUQARTXLKLSMI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNC(=O)COC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


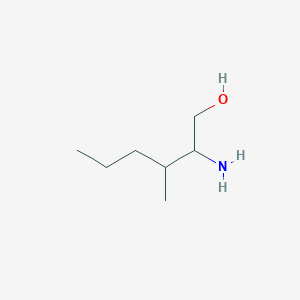
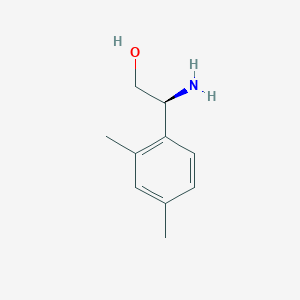
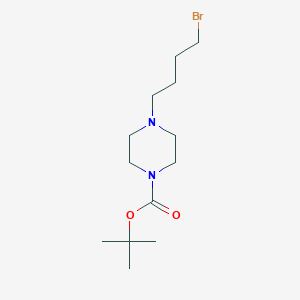

![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine](/img/structure/B13619083.png)
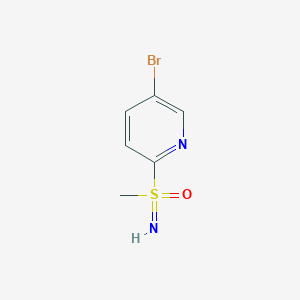
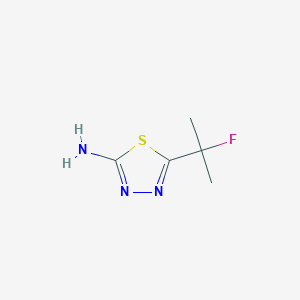
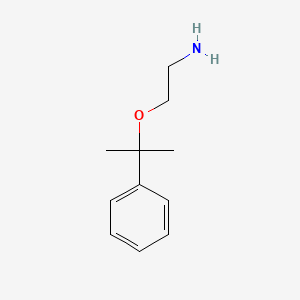

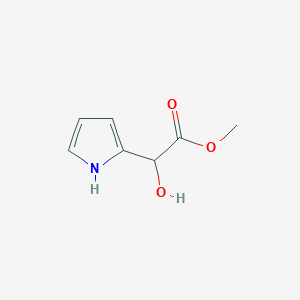
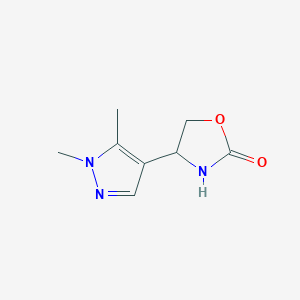
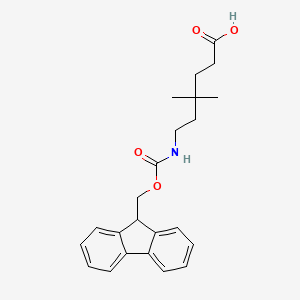
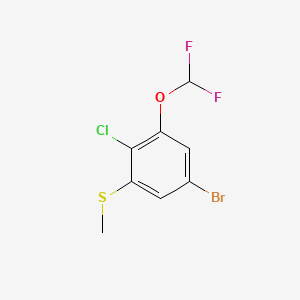
![1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane](/img/structure/B13619154.png)
